- New synthetic technology of fluvastatin intermediate 3-(4-fluorophenyl)-1-isopropyl-1H-indolQilu Yaoshi, 2012, 31(3), 125-127,
Cas no 93957-49-4 (1-Isopropyl-3-(4-fluorophenyl)indole)
93957-49-4 structure
1-Isopropyl-3-(4-fluorophenyl)indole Properties
Names and Identifiers
-
- 3-(4-Fluorophenyl)-1-isopropyl-1H-indole
- N-isopropyl-3-(4-fluorophenyl)-1H-indole
- 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole
- Fluvastatin sodium intermediate F1
- 3-(4-Fluorophenyl)-1-Isopropylindole
- (4-FLUOROPHENYL)-1-ISOPROPYL-3-INDOLE
- 1-Isopropyl-3-(4-fluorophenyl)indole
- 3-(4-fluorophenyl)-1-propan-2-ylindole
- 1-Isopropyl-3-(4-flrorophenyl)-indole
- 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl)-
- 81O8547A4Z
- AK109159
- 3-(4-fluorophenyl)-1-propan-2-yl-indole
- 3-(4-fluorophenyl)-1-(methylethyl)indole
- PubChem7300
- 3-(4-Fluo
- 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole (ACI)
- AC-5332
- 93957-49-4
- EN300-1663273
- Q27269261
- UNII-81O8547A4Z
- SY014295
- C17H16FN
- CS-0128380
- 3-(4-Fluoro-phenyl)-1-isopropyl-1H-indole
- F0743
- 3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indole
- SCHEMBL1878132
- SB67360
- A845159
- DTXSID00239939
- DTXCID00162430
- 3-(4-Fluoro Phenyl)-1-(1-Methylethyl)-Indole
- MFCD01075733
- 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole;
- AKOS000520434
- DB-019229
- +Expand
-
- MFCD01075733
- ZDZJOIIBECYKAJ-UHFFFAOYSA-N
- 1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3
- FC1C=CC(C2C3C(=CC=CC=3)N(C(C)C)C=2)=CC=1
- 4457093
Computed Properties
- 253.126678g/mol
- 0
- 4.4
- 0
- 1
- 2
- 253.126678g/mol
- 253.126678g/mol
- 4.9Ų
- 19
- 296
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 5.02830
- 4.93000
- 1.573
- 389.6°C at 760 mmHg
- 95.0 to 99.0 deg-C
- 189.4℃
- White or cream powder
- Insoluble in water
- 1.08
1-Isopropyl-3-(4-fluorophenyl)indole Price
1-Isopropyl-3-(4-fluorophenyl)indole Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate Solvents: Dimethylacetamide ; 0.12 MPa, rt → 120 °C; 10 h, 120 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Toluene ; 10 h, 110 - 120 °C
1.2 Reagents: Water ; 30 min
1.3 Reagents: Zirconium dioxide , Sulfate ; 10 h, reflux
1.2 Reagents: Water ; 30 min
1.3 Reagents: Zirconium dioxide , Sulfate ; 10 h, reflux
Reference
- Synthesis of fluvastatin intermediate 3-(4-fluorophenyl)-1-(isopropyl)-1H-indoleHecheng Huaxue, 2010, 18(4), 511-512,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Zinc chloride Solvents: 1-Propanol ; rt → 120 °C; 5 h, 115 - 120 °C; 120 °C → 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C; 1 h, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C; 1 h, 20 °C
Reference
- A process for preparing 3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indole useful as intermediate for manufacturing fluvastatin, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; rt; 3 h, rt
Reference
- Method for preparation of (+)-fluvastatin, Korea, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 3 h, rt
Reference
- A catalytic approach to the synthesis of (+)-fluvastatin analogueBulletin of the Korean Chemical Society, 2011, 32(10), 3748-3751,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ; rt; 70 °C; 3 h, 102 °C; 102 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-Heptenoic acid sodium salt (1:1) (fluvastatin sodium)Hecheng Huaxue, 2008, 16(3), 358-361,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ; 3 - 5 h, reflux; reflux → rt
1.2 Catalysts: Hydrochloric acid Solvents: Water
1.2 Catalysts: Hydrochloric acid Solvents: Water
Reference
- Synthesis, crystal studies and in vivo anti-hyperlipidemic activities of indole derivatives containing fluvastatin nucleusRSC Advances, 2015, 5(48), 38748-38759,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol ; rt → 70 °C; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 0 °C
Reference
- Synthesis of (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid sodium salt (fluvastatin sodium)Zhongguo Yiyao Gongye Zazhi, 2007, 38(2), 73-75,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ; 5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis, characterization and antimicrobial activity of some novel 3-[[[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]allyl]-1-piperazinyl]-1,2-benzisothiazole and derivativesOrganic Chemistry: An Indian Journal, 2009, 5(2), 167-172,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ; 5 h, reflux; reflux → 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Synthesis and characterization of some novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl-1-isopropylindol-2-yl)allyl]piperidine-4-benzisoxazoles possessing good anti-inflammatory and antimicrobial activityOrganic Chemistry: An Indian Journal, 2008, 4(9-11), 451-457,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol
Reference
- Synthesis, characterization, crystal studies of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCrystal Structure Theory and Applications, 2013, 2(4), 150-156,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Isopropanol ; 25 - 40 °C; 40 °C → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 30 °C
Reference
- Process for preparation of fluvastatin intermediate, India, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Ethanol
Reference
- 2-Formylation of 3-arylindolesTetrahedron Letters, 1985, 26(18), 2155-8,
Synthetic Circuit 14
Reaction Conditions
Reference
- Synthesis of (E)-3-[3-(4-fluorophenyl)-1-methylethyl)-1H- indol-2-yl]-2-propenalZhongguo Yaowu Huaxue Zazhi, 1998, 8(1), 50-53,
Synthetic Circuit 15
Reaction Conditions
Reference
- Analogs of mevalolactone and derivatives thereof and their use as pharmaceuticals, World Intellectual Property Organization, , ,
1-Isopropyl-3-(4-fluorophenyl)indole Raw materials
- 3-(4-Fluorophenyl)-1h-indole
- 2-Chloro-4'-fluoroacetophenone
- 1-Ethynyl-4-fluorobenzene
- N-Isopropylaniline
- 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
1-Isopropyl-3-(4-fluorophenyl)indole Preparation Products
1-Isopropyl-3-(4-fluorophenyl)indole Suppliers
Artis.bioche
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(CAS:93957-49-4)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:93957-49-4)
TANG SI LEI
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1-Isopropyl-3-(4-fluorophenyl)indole Related Literature
-
Dan Wu,Zhong-Xia Wang Org. Biomol. Chem. 2014 12 6414
-
Veerendra Kumar A. Kalalbandi,J. Seetharamappa,Umesha Katrahalli RSC Adv. 2015 5 38748
93957-49-4 (1-Isopropyl-3-(4-fluorophenyl)indole) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93957-49-4)1-Isopropyl-3-(4-fluorophenyl)indole
99%
500g
160.0